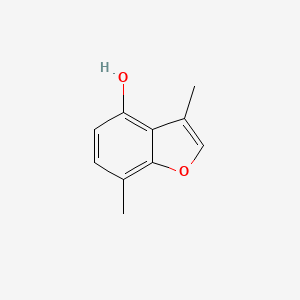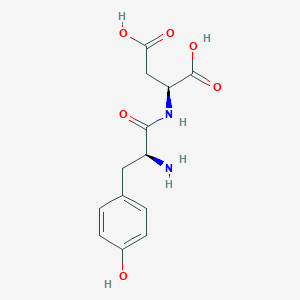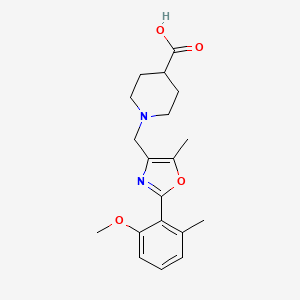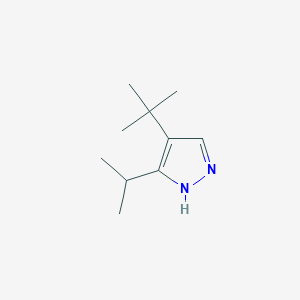
3-(2,2-Difluoroethoxy)phenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluoroethoxy)phenacyl bromide is a chemical compound with the molecular formula C10H9BrF2O2 and a molecular weight of 279.08 g/mol . It is also known by its IUPAC name, Ethanone, 2-bromo-1-[3-(2,2-difluoroethoxy)phenyl] . This compound is characterized by the presence of a bromine atom attached to a phenacyl group, which is further substituted with a difluoroethoxy group. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)phenacyl bromide typically involves the bromination of acetophenone derivatives. One common method involves the reaction of acetophenone with bromine in the presence of a catalyst such as anhydrous aluminum chloride in an organic solvent like ether . The reaction is carried out under controlled conditions, with the bromine being added gradually to the acetophenone solution while maintaining a low temperature using an ice bath. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Difluoroethoxy)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted phenacyl derivatives.
Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include substituted phenacyl derivatives, carboxylic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(2,2-Difluoroethoxy)phenacyl bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of bioactive molecules and drug candidates.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3-(2,2-Difluoroethoxy)phenacyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacyl Bromide: A closely related compound with similar reactivity but lacking the difluoroethoxy group.
2-Bromoacetophenone: Another similar compound used in organic synthesis with different substituents on the phenyl ring.
3-(2,2-Difluoroethoxy)benzyl Bromide: A compound with a similar structure but with a benzyl group instead of a phenacyl group.
Uniqueness
3-(2,2-Difluoroethoxy)phenacyl bromide is unique due to the presence of the difluoroethoxy group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C10H9BrF2O2 |
|---|---|
Molekulargewicht |
279.08 g/mol |
IUPAC-Name |
2-bromo-1-[3-(2,2-difluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H9BrF2O2/c11-5-9(14)7-2-1-3-8(4-7)15-6-10(12)13/h1-4,10H,5-6H2 |
InChI-Schlüssel |
YTESSXPNKUBVCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(F)F)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


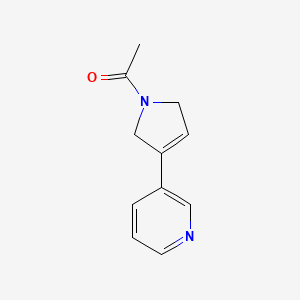

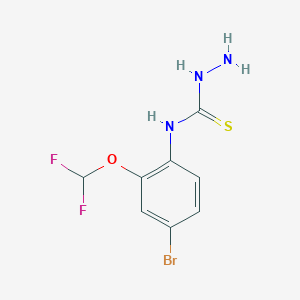

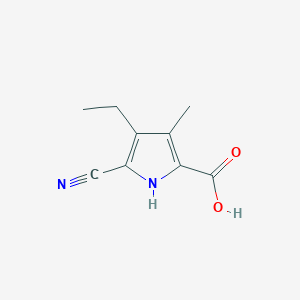

![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)
![(5-Methoxyimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B15206556.png)
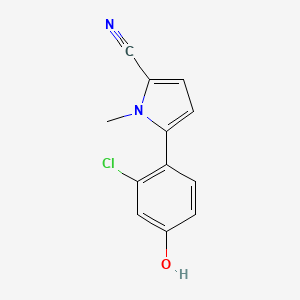
![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
